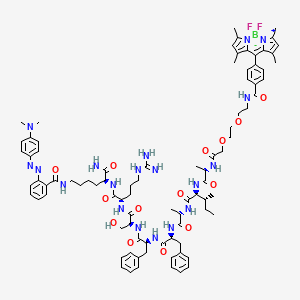

CatD-P1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C86H112BF2N19O14 |

|---|---|

Molecular Weight |

1684.7 g/mol |

IUPAC Name |

N-[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[2-[2-[[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoyl]amino]ethoxy]ethoxy]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-6-oxohexyl]-2-[[4-(dimethylamino)phenyl]diazenyl]benzamide |

InChI |

InChI=1S/C86H112BF2N19O14/c1-11-51(2)73(103-78(113)56(7)96-71(110)50-122-44-43-121-42-41-94-79(114)61-33-31-60(32-34-61)72-74-52(3)45-54(5)107(74)87(88,89)108-55(6)46-53(4)75(72)108)85(120)97-57(8)77(112)100-68(47-58-23-14-12-15-24-58)82(117)101-69(48-59-25-16-13-17-26-59)83(118)102-70(49-109)84(119)99-67(30-22-40-95-86(91)92)81(116)98-66(76(90)111)29-20-21-39-93-80(115)64-27-18-19-28-65(64)105-104-62-35-37-63(38-36-62)106(9)10/h12-19,23-28,31-38,45-46,51,56-57,66-70,73,109H,11,20-22,29-30,39-44,47-50H2,1-10H3,(H2,90,111)(H,93,115)(H,94,114)(H,96,110)(H,97,120)(H,98,116)(H,99,119)(H,100,112)(H,101,117)(H,102,118)(H,103,113)(H4,91,92,95)/t51-,56+,57+,66+,67+,68+,69+,70+,73+/m1/s1 |

InChI Key |

VHZRKVFXEBPTRY-AVFMSDJMSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

CatD-P1 Probe: A Technical Guide to its Structure, Function, and Application

For Immediate Release

This technical guide provides a comprehensive overview of the CatD-P1 probe, a fluorogenic, peptide-based tool designed for the detection of Cathepsin D (CatD) activity. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's molecular structure, mechanism of action, synthesis, and application in cellular assays, with a focus on its use in macrophage studies.

Introduction to this compound

This compound is a highly sensitive and specific FRET-based probe engineered to detect the proteolytic activity of Cathepsin D, an aspartic protease implicated in various physiological and pathological processes, including the immune response of macrophages.[1][2] The probe's design allows for real-time monitoring of CatD activity in complex biological environments.

Molecular Structure and Core Components

The this compound probe is a meticulously designed peptide conjugate. Its structure is centered around a peptide sequence specifically recognized and cleaved by Cathepsin D. This peptide backbone is flanked by a fluorophore and a quencher, forming a Förster Resonance Energy Transfer (FRET) pair.

The key components of the this compound probe are:

-

Fluorophore: A BODIPY™ FL dye, which serves as the FRET donor. This fluorophore is characterized by its bright fluorescence and, critically, its pH insensitivity, making it a reliable reporter in the acidic environment of lysosomes where Cathepsin D is most active.[1][2]

-

Quencher: Methyl Red is utilized as the FRET acceptor, effectively quenching the BODIPY™ FL fluorescence when in close proximity.

-

Peptide Substrate: The probe features a specific peptide sequence that is selectively cleaved by Cathepsin D between two phenylalanine residues. The sequence was rationally designed to minimize off-target cleavage by other proteases, such as Cathepsin B.

-

Spacer: A bis-ethyleneglycol spacer is incorporated to enhance the probe's hydrophilicity and aqueous solubility.

| Component | Chemical Identity | Function | Key Properties |

| Fluorophore | BODIPY™ FL | FRET Donor | Bright Emission, pH Insensitive |

| Quencher | Methyl Red | FRET Acceptor | Broad Absorbance Overlapping Donor Emission |

| Peptide Backbone | Specific Amino Acid Sequence | Cathepsin D Recognition and Cleavage Site | High Specificity for Cathepsin D |

| Spacer | bis-ethyleneglycol | Solubility Enhancer | Increases Hydrophilicity |

Mechanism of Action

In its intact state, the this compound probe is non-fluorescent. The close proximity of the BODIPY™ FL fluorophore and the Methyl Red quencher, facilitated by the peptide backbone, allows for efficient FRET. Upon encountering active Cathepsin D, the enzyme specifically cleaves the peptide substrate. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent signal is directly proportional to the Cathepsin D activity in the sample.

Experimental Protocols

Synthesis of this compound Probe

The synthesis of this compound is achieved through a combination of solid-phase and solution-phase chemistries.

Workflow for this compound Synthesis:

Detailed Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support resin using standard Fmoc/tBu protection chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using an acidic cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Fluorophore Conjugation: The purified peptide is reacted with a BODIPY™ FL NHS ester in solution to attach the fluorophore to the N-terminus of the peptide.

-

Final Purification: The final this compound probe is purified by RP-HPLC to remove any unreacted starting materials and side products.

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

In Vitro Assay for Cathepsin D Activity

This protocol outlines the use of this compound to measure Cathepsin D activity in a cell-free system.

-

Prepare Assay Buffer: A suitable assay buffer with an acidic pH (typically pH 4.0-5.0) to ensure optimal Cathepsin D activity.

-

Enzyme and Probe Preparation: Prepare solutions of recombinant human Cathepsin D and the this compound probe in the assay buffer.

-

Assay Initiation: In a microplate, add the Cathepsin D solution to wells containing the this compound probe. Include control wells with the probe alone (no enzyme) and with the enzyme and a known Cathepsin D inhibitor (e.g., Pepstatin A).

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY™ FL (e.g., λex = 488 nm, λem = 515 nm).

-

Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

Detection of Cathepsin D Activity in Macrophages

This protocol describes the application of this compound for imaging Cathepsin D activity in live macrophages.

-

Cell Culture: Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line) in appropriate cell culture plates.

-

Cell Stimulation (Optional): Treat macrophages with stimuli known to modulate Cathepsin D activity, such as bacterial infection (e.g., Streptococcus pneumoniae).

-

Probe Incubation: Add the this compound probe to the cell culture medium at a final concentration typically in the low micromolar range. Incubate for a suitable period to allow for probe uptake and enzymatic cleavage.

-

Inhibitor Control: For specificity control, pre-incubate a set of cells with a Cathepsin D inhibitor (e.g., Pepstatin A) before adding the this compound probe.

-

Imaging: Wash the cells to remove excess probe and image using a fluorescence microscope or a high-content imaging system. The intracellular green fluorescence indicates the sites of Cathepsin D activity.

-

Image Analysis: Quantify the fluorescence intensity per cell or per subcellular compartment to determine the level of Cathepsin D activity.

Cathepsin D in Macrophage Signaling Pathways

Cathepsin D is not merely a degradative enzyme but also plays a crucial role in several signaling pathways within macrophages, particularly in the context of innate immunity and inflammation.

Signaling Roles of Cathepsin D in Macrophages:

-

Apoptosis: Cathepsin D can be released from the lysosome into the cytoplasm, where it can initiate a caspase-independent apoptotic pathway. This is a critical mechanism for the controlled elimination of infected cells.

-

Inflammasome Activation: There is emerging evidence that Cathepsin D activity can influence the activation of the NLRP3 inflammasome, a key platform for the production of pro-inflammatory cytokines IL-1β and IL-18.

-

Antigen Presentation: Within the endo-lysosomal pathway, Cathepsin D is involved in the processing of antigens for presentation on MHC class II molecules, a fundamental step in initiating an adaptive immune response.

-

Phagosome Maturation: Cathepsin D contributes to the maturation of phagosomes and the degradation of phagocytosed pathogens.

Conclusion

The this compound probe represents a significant advancement in the study of Cathepsin D. Its robust design, high sensitivity, and specificity make it an invaluable tool for elucidating the roles of this critical protease in health and disease. This technical guide provides the foundational knowledge for the effective implementation of the this compound probe in research and drug discovery endeavors.

References

CatD-P1: A Technical Guide to the Fluorogenic Detection of Cathepsin D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and performance data for CatD-P1, a highly sensitive, pH-insensitive, fluorogenic probe for the detection of Cathepsin D (CatD) activity. Developed for applications in cellular imaging, particularly within macrophages, this compound offers a robust tool for investigating the role of CatD in various physiological and pathological processes.

Core Mechanism of Action

This compound is a peptide-based probe that operates on the principle of Förster Resonance Energy Transfer (FRET).[1][2] The probe is comprised of a central peptide sequence specifically designed to be a substrate for Cathepsin D. This peptide is flanked by a BODIPY fluorophore (the FRET donor) at the N-terminus and a Methyl Red quencher (the FRET acceptor) at the C-terminus.[1][2][3]

In its intact state, the close proximity of the fluorophore and quencher allows for efficient FRET, resulting in the quenching of the BODIPY fluorescence. Upon encountering active Cathepsin D, the enzyme cleaves the peptide substrate at a specific site between two phenylalanine residues. This cleavage event separates the fluorophore from the quencher, disrupting FRET and leading to a strong "turn-on" fluorescent signal at approximately 515 nm.

A key feature of the this compound probe is its pH-insensitive BODIPY fluorophore. This allows for the reliable detection of Cathepsin D activity across a wide range of pH environments, from the acidic lysosomes (optimal pH for CatD is ~4.0) to the more neutral pH of the cytosol (~7.4). This is particularly advantageous for studying processes that involve the release of Cathepsin D from the lysosome into the cytoplasm, such as during apoptosis.

Quantitative Data

The performance of this compound and its derivatives has been characterized to ensure high sensitivity and specificity. The following table summarizes key quantitative parameters.

| Parameter | Value | Description |

| Excitation Wavelength (λex) | 503 nm | The wavelength of light used to excite the BODIPY fluorophore. |

| Emission Wavelength (λem) | 515-516 nm | The peak wavelength of the fluorescent signal emitted upon cleavage. |

| Fluorophore | BODIPY | A pH-insensitive dye providing a bright and stable signal. |

| Quencher | Methyl Red | An efficient quencher for the BODIPY fluorophore in close proximity. |

| Cleavage Site | Between two Phenylalanine residues | Provides specificity for Cathepsin D. |

| Solubility | Water Soluble | Facilitates use in aqueous biological buffers and cell culture media. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.

Probe Preparation and Storage

-

Reconstitution: Dissolve the lyophilized this compound probe in sterile, nuclease-free dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-10 mM).

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cathepsin D Detection in Macrophages

This protocol is adapted for the detection of CatD activity in cultured macrophages, such as human monocyte-derived macrophages (MDMs) or cell lines like THP-1.

-

Cell Seeding: Seed macrophages onto a suitable imaging plate (e.g., glass-bottom 96-well plate) at a density that will result in a sub-confluent monolayer at the time of the experiment.

-

Cell Culture: Culture the cells in appropriate media and conditions. For studies involving bacterial infection, macrophages can be challenged with bacteria (e.g., S. pneumoniae) prior to probe addition.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 10 µM).

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

-

Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator, protected from light.

-

Control Experiment: For a negative control, pre-incubate a separate set of cells with a Cathepsin D inhibitor, such as Pepstatin A (e.g., 10 µM for 1 hour), before adding the this compound probe. This should result in a significant reduction in the fluorescent signal.

-

Imaging:

-

Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove any excess, uncleaved probe.

-

Add fresh, pre-warmed medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope or a confocal microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation: ~488-503 nm, Emission: ~515-530 nm).

-

Signaling Pathway Context: Cathepsin D in Macrophage Apoptosis

Cathepsin D is a key effector in the lysosomal pathway of apoptosis, particularly in macrophages following bacterial infection. The process is initiated by lysosomal membrane permeabilization (LMP), which leads to the release of Cathepsin D into the cytosol. In the cytosol, active Cathepsin D can contribute to the degradation of anti-apoptotic proteins, such as Mcl-1, thereby promoting the mitochondrial pathway of apoptosis. This signaling cascade underscores the importance of tools like this compound for studying the spatial and temporal activity of Cathepsin D during programmed cell death.

Synthesis Overview

The this compound probe is synthesized using a combination of solid-phase and solution-phase chemistries. The peptide backbone is constructed on a solid support using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategies. Following the assembly of the peptide, it is cleaved from the resin. The BODIPY fluorophore is then conjugated to the N-terminus of the peptide in solution, typically as an activated NHS-ester. This dual approach allows for the efficient synthesis of the complex probe molecule.

References

Cathepsin D function in lysosomal degradation pathways

An In-depth Technical Guide to the Core Functions of Cathepsin D in Lysosomal Degradation Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cathepsin D (CTSD) is a ubiquitously expressed lysosomal aspartic endoprotease critical for maintaining cellular proteostasis.[1] Synthesized as an inactive zymogen, it undergoes a series of processing steps to become a mature, highly active enzyme within the acidic environment of the lysosome.[2][3] Its primary function is the degradation of intracellular and extracellular proteins delivered to the lysosome via autophagy and endocytosis. Dysregulation of Cathepsin D activity is implicated in a range of severe pathologies, including neurodegenerative lysosomal storage disorders like Neuronal Ceroid Lipofuscinosis (NCL), Alzheimer's, and Parkinson's disease, as well as in the progression of various cancers. This guide provides a detailed overview of Cathepsin D's biosynthesis, its central role in lysosomal degradation, substrate specificity, and its involvement in disease, supplemented with quantitative data and detailed experimental protocols.

Biosynthesis, Trafficking, and Activation

The journey of Cathepsin D from synthesis to its active form is a tightly regulated multi-step process, ensuring its potent proteolytic activity is confined to the lysosome.

-

Synthesis and Translocation: Cathepsin D is synthesized on the rough endoplasmic reticulum (ER) as a preproenzyme (~52 kDa). An N-terminal signal peptide directs the nascent polypeptide into the ER lumen.

-

ER Processing: Within the ER, the signal peptide is cleaved, and the protein undergoes N-linked glycosylation, yielding the inactive procathepsin D (pro-CTSD).

-

Golgi Trafficking and M6P Tagging: Pro-CTSD is transported to the Golgi apparatus, where its mannose residues are phosphorylated to form mannose-6-phosphate (M6P) tags. These M6P tags act as recognition signals for M6P receptors, which sort and package pro-CTSD into clathrin-coated vesicles destined for the endolysosomal system.

-

Lysosomal Maturation: Upon arrival in the acidic environment of the late endosomes and lysosomes, the propeptide is cleaved. This activation occurs via a two-phase mechanism, starting with slow auto-activation at low pH, which is then autocatalytically accelerated by the newly formed active enzyme molecules. This process generates an intermediate single-chain form (48 kDa), which is further processed into the mature, stable two-chain enzyme composed of a heavy chain (34 kDa) and a light chain (14 kDa).

Core Functions in Lysosomal Degradation

Cathepsin D is a principal protease in the lysosome, participating in several key degradative pathways.

General Protein Turnover and Substrate Specificity

Cathepsin D is responsible for the bulk degradation of long-lived, misfolded, and denatured proteins. Its activity is optimal at an acidic pH of 3.5-5.0, characteristic of the lysosomal lumen. It preferentially cleaves peptide bonds between hydrophobic amino acid residues, particularly phenylalanine and leucine. The hydrophobicity of residues at both the P1 and P1' positions (flanking the cleavage site) contributes to substrate recognition.

| Substrate Category | Specific Examples | Pathological Relevance |

| Neurodegeneration-associated Proteins | α-synuclein, Amyloid Precursor Protein (APP), Huntingtin, Tau | Parkinson's, Alzheimer's, Huntington's Disease |

| Growth Factors & Hormones | VEGF-C, VEGF-D, Prolactin | Cancer Progression, Tissue Remodeling |

| Extracellular Matrix Components | Collagen, Fibronectin, Laminin | Cancer Invasion and Metastasis |

| Cellular Homeostasis Proteins | Perilipin 1 (PLIN1), Apolipoprotein B-100 | Lipolysis, Atherosclerosis |

Autophagy

Autophagy is a cellular recycling process that delivers cytoplasmic components, including damaged organelles and aggregated proteins, to the lysosome for degradation. Cathepsin D is indispensable for the final step of this pathway: the breakdown of cargo within the autolysosome. CTSD deficiency leads to a severe blockage of autophagic flux, resulting in the accumulation of undigested autophagic substrates. This failure in clearance is a key pathogenic mechanism in several neurodegenerative diseases.

Role in Disease

The delicate balance of Cathepsin D activity is crucial for health; both its deficiency and its excessive or misplaced activity are linked to severe diseases.

Neurodegenerative Disorders

A deficiency in Cathepsin D activity is a direct cause of congenital Neuronal Ceroid Lipofuscinosis (CLN10), a fatal neurodegenerative lysosomal storage disease characterized by the accumulation of protein aggregates and lipofuscin. Cathepsin D knockout mice recapitulate many features of CLN10, exhibiting progressive neurodegeneration, brain atrophy, and premature death around 26 days of age. Furthermore, impaired CTSD-mediated degradation of key proteins like α-synuclein and the amyloid precursor protein is strongly associated with Parkinson's and Alzheimer's disease, respectively. Studies show that CTSD is the main lysosomal enzyme responsible for α-synuclein degradation.

Cancer

In contrast to its protective role in neurons, elevated levels and secretion of pro-Cathepsin D are linked to the progression of many cancers, including breast, ovarian, and prostate cancer. Secreted pro-CTSD can be activated in the acidic tumor microenvironment, where it acts as a mitogen, stimulating cancer cell proliferation and angiogenesis. Extracellular CTSD also degrades components of the extracellular matrix, facilitating tumor invasion and metastasis.

Quantitative Data Summary

| Parameter | Value / Observation | Context | Source |

| Molecular Weight | Pre-pro-CTSD: ~52 kDa | Human, inactive zymogen in ER | |

| Pro-CTSD: ~52 kDa | Human, inactive precursor in Golgi | ||

| Intermediate CTSD: 48 kDa | Human, active single-chain form | ||

| Mature CTSD (Heavy Chain) | 34 kDa | Human, active two-chain form | |

| Mature CTSD (Light Chain) | 14 kDa | Human, active two-chain form | |

| Optimal pH | 3.5 - 5.0 | In vitro enzymatic activity | |

| Cellular Impact of Knockdown | 2-fold increase in lysosomal α-synuclein | CTSD knockdown in cells overexpressing α-synuclein | |

| 28% increase in total α-synuclein | CTSD knockdown in cells overexpressing α-synuclein | ||

| Phenotype in Knockout Model | Premature death at ~26 days | Ctsd-/- knockout mouse model |

Experimental Protocols

Protocol: Fluorometric Cathepsin D Activity Assay

This protocol is adapted from commercially available kits and common laboratory procedures to quantify CTSD activity in cell lysates.

A. Materials

-

CD Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

CD Reaction Buffer (e.g., 50 mM Acetate Buffer, pH 4.0)

-

Cathepsin D Substrate: GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA (7-methoxycoumarin-4-acetyl)

-

Positive Control: Purified Cathepsin D

-

Inhibitor Control (optional): Pepstatin A (1 µM)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 328/460 nm or 320/405 nm)

B. Procedure

-

Sample Preparation (Cell Lysate):

-

Collect 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 200 µL of chilled CD Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at >14,000 x g for 5 minutes at 4°C to pellet insoluble material.

-

Carefully transfer the supernatant (clear lysate) to a new, pre-chilled tube.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black plate, add 5-50 µL of cell lysate per well.

-

Add a positive control well with a known amount of purified Cathepsin D.

-

Add a substrate background control well (containing only Lysis Buffer).

-

If using an inhibitor, pre-incubate a sample well with Pepstatin A for 15 minutes.

-

Adjust the total volume in all wells to 50 µL with CD Cell Lysis Buffer.

-

-

Reaction and Measurement:

-

Prepare a Master Reaction Mix for the required number of wells. For each well, mix:

-

50 µL of CD Reaction Buffer

-

2 µL of CD Substrate (1 mM stock)

-

-

Add 52 µL of the Master Reaction Mix to each well. Mix gently.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure fluorescence intensity (Ex/Em = 328/460 nm) kinetically every 5 minutes for 30-120 minutes, or as an endpoint reading after 1-2 hours of incubation at 37°C, protected from light.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the substrate background control from all sample readings.

-

Calculate the rate of reaction (change in RFU / time) for kinetic assays.

-

Express activity relative to the protein concentration of the lysate (e.g., RFU/min/µg protein).

-

Protocol: Immunofluorescence Staining for Cathepsin D and Lysosomal Co-localization

This protocol allows for the visualization of Cathepsin D's subcellular localization.

A. Materials

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibodies:

-

Rabbit anti-Cathepsin D antibody

-

Mouse anti-LAMP1 antibody (lysosomal marker)

-

-

Secondary Antibodies:

-

Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore)

-

Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore)

-

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting Medium

B. Procedure

-

Cell Preparation:

-

Wash cells on coverslips twice with PBS.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating coverslips in Blocking Buffer for 1 hour at room temperature.

-

Dilute primary antibodies (anti-Cathepsin D and anti-LAMP1) in Blocking Buffer according to manufacturer's recommendations.

-

Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

Dilute fluorescently-labeled secondary antibodies in Blocking Buffer.

-

Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

-

Staining and Mounting:

-

Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain nuclei.

-

Wash once with PBS.

-

Mount the coverslip onto a glass slide using a drop of mounting medium.

-

Seal the edges with nail polish and allow to dry.

-

-

Imaging:

-

Visualize using a fluorescence or confocal microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). Co-localization of green (Cathepsin D) and red (LAMP1) signals will appear yellow, confirming lysosomal localization.

-

References

The Role of Cathepsin D in Cancer Cell Invasion: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin D (CD) is a lysosomal aspartic protease that is ubiquitously expressed and plays a crucial role in intracellular protein degradation and turnover.[1][2] However, in the context of cancer, its expression is often dysregulated, with overexpression and secretion of its precursor form, pro-Cathepsin D (pro-CD), being a hallmark of several aggressive malignancies, including breast, ovarian, and prostate cancers.[3] Elevated levels of Cathepsin D in primary tumors are frequently associated with an increased risk of metastasis and poor patient prognosis, highlighting its significance as both a biomarker and a potential therapeutic target.[4]

This technical guide provides an in-depth exploration of the multifaceted role of Cathepsin D in promoting cancer cell invasion. It delves into the molecular mechanisms, signaling pathways, and the interplay with the tumor microenvironment that collectively contribute to the pro-invasive functions of this protease. The guide also offers detailed experimental protocols for key assays used to investigate Cathepsin D's activity and function, along with a compilation of quantitative data from various studies.

Mechanisms of Cathepsin D in Cancer Cell Invasion

Cathepsin D promotes cancer cell invasion through a dual mechanism, involving both its proteolytic activity and non-proteolytic functions as a signaling molecule.

Proteolytic Actions of Cathepsin D

In the acidic tumor microenvironment, the secreted 52 kDa pro-Cathepsin D can be auto-catalytically cleaved into the active 48 kDa single-chain and subsequently into the mature two-chain (34 kDa and 14 kDa) forms.[1] This active Cathepsin D can then degrade components of the extracellular matrix (ECM), a critical barrier to cancer cell invasion. By breaking down proteins such as fibronectin, laminin, and collagens, Cathepsin D facilitates the physical passage of tumor cells through the ECM.

Furthermore, the proteolytic activity of Cathepsin D can indirectly promote invasion by activating other proteases, such as matrix metalloproteinases (MMPs), including MMP-2 and MMP-9. This creates a proteolytic cascade that further enhances ECM degradation and paves the way for metastatic dissemination.

Non-Proteolytic Signaling Functions of Pro-Cathepsin D

Beyond its enzymatic activity, the secreted pro-Cathepsin D also functions as a signaling ligand, initiating intracellular cascades that promote a pro-invasive phenotype. This signaling is independent of its proteolytic capabilities.

LRP1 Receptor-Mediated Signaling: Pro-Cathepsin D has been shown to bind to the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). This interaction is a key initiating event in its non-proteolytic signaling. The binding of pro-Cathepsin D to LRP1 can trigger downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell proliferation, survival, and migration.

Activation of MAPK/ERK and PI3K/AKT Pathways: Upon binding to its receptor, pro-Cathepsin D can lead to the phosphorylation and activation of key components of the MAPK/ERK and PI3K/AKT signaling cascades. Activation of the MAPK/ERK pathway can lead to the phosphorylation and activation of transcription factors such as Elk-1 and CREB, which in turn regulate the expression of genes involved in cell motility and invasion. Similarly, the PI3K/AKT pathway is a critical regulator of cell survival and epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

Crosstalk with the Tumor Microenvironment: The effects of Cathepsin D are not limited to the cancer cells themselves. Secreted pro-Cathepsin D can act in a paracrine manner on stromal cells within the tumor microenvironment, such as fibroblasts and macrophages. This can stimulate fibroblast proliferation and migration, leading to remodeling of the ECM and the creation of a more permissive environment for invasion. More recent studies have also implicated Cathepsin D in the polarization of tumor-associated macrophages (TAMs) towards a pro-tumoral M2 phenotype through a TGFBI-CCL20 signaling axis.

Quantitative Data on Cathepsin D in Cancer Invasion

The following tables summarize quantitative data from various studies, illustrating the impact of Cathepsin D on cancer cell invasion and its clinical significance.

Table 1: Effect of Cathepsin D Expression on Cancer Cell Invasion in vitro

| Cell Line | Cancer Type | Experimental Approach | Change in Invasion | Reference |

| MDA-MB-231 | Breast Cancer | Cathepsin D siRNA knockdown | ~46-64% decrease | |

| MCF-7 | Breast Cancer | Cathepsin D overexpression | Significant increase | |

| Caki & MDA-MB-231 | Renal & Breast Cancer | Cathepsin D knockout | Significant decrease | |

| MDA-MB-231(SA) | Breast Cancer | Cathepsin D siRNA knockdown | 36-46% decrease |

Table 2: Correlation of Cathepsin D Expression with Clinicopathological Parameters

| Cancer Type | Parameter | Correlation with High Cathepsin D Expression | Statistical Significance | Reference |

| Breast Cancer | Distant Metastasis | Positive | p < 0.0001 | |

| Breast Cancer | Recurrence | Positive | p = 0.005 | |

| Laryngeal Cancer | Neck Node Metastasis | Positive | Significant | |

| Salivary Gland Tumors | Malignancy | Positive | p = 0.004 | |

| Non-Hodgkin's Lymphomas | Worse Clinical Stage (III-IV) | Positive | p = 0.002 | |

| Non-Hodgkin's Lymphomas | Poor Clinical Outcome | Positive | p = 0.03 |

Signaling Pathways and Experimental Workflows

Cathepsin D Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by Cathepsin D in the context of cancer cell invasion.

Caption: Cathepsin D signaling pathways in cancer invasion.

Experimental Workflow for Investigating Cathepsin D in Cancer Invasion

The following diagram illustrates a typical experimental workflow to assess the role of Cathepsin D in cancer cell invasion.

Caption: Workflow for studying Cathepsin D in invasion.

Experimental Protocols

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum as a chemoattractant)

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

-

Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.

-

Add 500 µL of complete medium (containing serum) to the lower chamber as a chemoattractant.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Calculate the average number of invaded cells per field.

-

Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading proteases, such as MMP-2 and MMP-9, in conditioned media from cancer cell cultures.

Materials:

-

SDS-PAGE gels containing 0.1% gelatin

-

Conditioned cell culture medium

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., 2.5% Triton X-100)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Sample Preparation:

-

Collect conditioned medium from cell cultures.

-

Centrifuge to remove cell debris.

-

Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Run the gel at a constant voltage at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the proteases to renature.

-

Incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by the proteases. The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).

-

Immunohistochemistry (IHC) for Cathepsin D

IHC is used to visualize the expression and localization of Cathepsin D in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (to block endogenous peroxidase activity)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against Cathepsin D

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.

-

-

Blocking:

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with a blocking solution.

-

-

Antibody Incubation:

-

Incubate the sections with the primary anti-Cathepsin D antibody at the appropriate dilution overnight at 4°C.

-

Wash the slides and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the streptavidin-HRP conjugate.

-

-

Detection and Counterstaining:

-

Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount the coverslip with mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of Cathepsin D staining within the tumor cells and stroma.

-

Conclusion

Cathepsin D plays a significant and complex role in promoting cancer cell invasion and metastasis. Its dual functionality as both a proteolytic enzyme and a signaling molecule allows it to influence multiple aspects of the invasive process, from direct degradation of the ECM to the activation of pro-invasive signaling pathways and modulation of the tumor microenvironment. The strong correlation between high Cathepsin D levels and poor clinical outcomes underscores its potential as a valuable prognostic biomarker and a compelling target for the development of novel anti-cancer therapies. Further research into the intricate mechanisms of Cathepsin D action will undoubtedly provide new avenues for therapeutic intervention aimed at halting the metastatic spread of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Processing of human cathepsin D is independent of its catalytic function and auto-activation: involvement of cathepsins L and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin D is partly endocytosed by the LRP1 receptor and inhibits LRP1-regulated intramembrane proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cathepsin D in Neurodegenerative Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin D (CTSD) is a lysosomal aspartic protease ubiquitously expressed in human tissues, with particularly high levels in the brain.[1] As a key component of the cellular protein degradation machinery, CTSD plays a critical role in maintaining neuronal homeostasis by breaking down and recycling proteins delivered to the lysosome via endocytosis and autophagy.[1] Its substrates include several proteins that are central to the pathology of neurodegenerative diseases, such as amyloid precursor protein (APP), α-synuclein, and huntingtin.[1][2] Dysregulation of CTSD activity and expression has been increasingly implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the role of CTSD in these disorders, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

The Role of Cathepsin D in Major Neurodegenerative Disorders

The involvement of CTSD in neurodegeneration is complex, with studies reporting both neuroprotective and neurotoxic roles depending on the specific context and disease.

Alzheimer's Disease (AD)

In the context of AD, CTSD is involved in the processing of both APP and the tau protein.[3] Altered CTSD levels and activity are thought to contribute to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, the hallmark pathologies of AD. Reports on CTSD activity in AD brains have been somewhat inconsistent, with some studies showing increased levels and others reporting no significant change. However, there is evidence for a significant increase in CTSD immunoreactivity in the frontal cortex of AD patients, particularly in mid-aged individuals. In AD brains, CTSD mRNA levels have been observed to be elevated by 2- to 5-fold in pyramidal neurons of specific cortical layers.

Parkinson's Disease (PD)

CTSD is the primary lysosomal enzyme responsible for the degradation of α-synuclein, the main component of Lewy bodies in PD. Impaired CTSD activity can lead to the accumulation and aggregation of α-synuclein. Studies have reported decreased CTSD activity in the substantia nigra and frontal cortex of PD patients. Conversely, some research indicates increased CTSD levels in certain cellular models of PD. Knockdown of CTSD in cellular models overexpressing α-synuclein has been shown to increase total α-synuclein levels by 28% and lysosomal α-synuclein by 2-fold.

Huntington's Disease (HD)

Mutant huntingtin (mHtt) protein is a known substrate of CTSD. Enhanced expression of CTSD has been demonstrated to reduce the levels of both full-length and fragmented mHtt in cell cultures and protect against its toxicity in primary neurons. This neuroprotective effect appears to be dependent on the autophagy pathway. While the direct quantification of CTSD activity in the caudate nucleus of HD patients is not extensively documented in the readily available literature, the evidence from cellular models strongly suggests a protective role for CTSD in this disease.

Amyotrophic Lateral Sclerosis (ALS)

In ALS, the degeneration of motor neurons is the primary pathology. Studies in transgenic mouse models of ALS (carrying mutant SOD1) have shown that the protein levels of CTSD are increased in the spinal cord. However, there is also evidence of a change in its distribution, with a loss of the typical lysosomal staining pattern in motor neurons. In fibroblasts from ALS patients, a significant impairment of CTSD activity has been observed. Furthermore, in sALS patients, a 2.3-fold increase in CTSD mRNA has been reported in the spinal cord.

Quantitative Data Summary

The following tables summarize the quantitative changes in Cathepsin D levels and activity in various neurodegenerative disorders based on published literature.

| Disease | Brain Region/Sample | Method | Change in CTSD Level/Activity | Fold Change/Percentage | Reference |

| Alzheimer's Disease | Frontal Cortex | In situ hybridization | Increased mRNA | 2- to 5-fold | |

| Alzheimer's Disease | Neocortex (BA21 & BA40) | Immunoblotting | Increased immunoreactivity | Significant increase | |

| Alzheimer's Disease | Frontal Cortex | Enzymatic Assay | Increased activity (mid-aged) | Significant increase | |

| Parkinson's Disease | α-synuclein overexpressing cells | CTSD knockdown | Increased α-synuclein levels | 28% (total), 2-fold (lysosomal) | |

| Parkinson's Disease | Substantia Nigra, Frontal Cortex | Enzymatic Assay | Decreased activity | Not specified | |

| Amyotrophic Lateral Sclerosis | Spinal Cord (SOD1 mice) | Western Blot | Increased protein levels | Significant increase | |

| Amyotrophic Lateral Sclerosis | Spinal Cord (sALS patients) | Gene Expression Array | Increased mRNA | 2.3-fold | |

| Amyotrophic Lateral Sclerosis | Fibroblasts (ALS patients) | Activity Assay | Impaired activity | Significant decrease |

Experimental Protocols

Accurate measurement of CTSD activity is crucial for understanding its role in neurodegenerative diseases. The most common method is a fluorometric activity assay using a specific peptide substrate.

Preparation of Brain Tissue Lysate for CTSD Activity Assay

This protocol is adapted from methodologies used for preparing brain tissue for enzymatic assays.

Materials:

-

Fresh or frozen brain tissue (e.g., cortex, substantia nigra, spinal cord)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Sodium Acetate (pH 5.0), 0.1 M NaCl, 1 mM EDTA, 0.2% Triton X-100

-

Protease Inhibitor Cocktail (optional, as CTSD is the target enzyme)

-

Dounce homogenizer

-

Microcentrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Weigh the dissected brain tissue and wash it with ice-cold PBS to remove any blood.

-

Mince the tissue into small pieces on ice.

-

Add 5-10 volumes of ice-cold Lysis Buffer to the tissue.

-

Homogenize the tissue on ice using a Dounce homogenizer with 15-20 strokes.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

-

The lysate can be used immediately for the CTSD activity assay or stored in aliquots at -80°C for future use.

Fluorometric Cathepsin D Activity Assay

This protocol is a generalized procedure based on commercially available kits and published research.

Materials:

-

Brain tissue lysate (prepared as described above)

-

96-well black, flat-bottom microplate

-

CTSD Reaction Buffer: 100 mM Sodium Acetate, pH 3.5-4.0

-

Fluorogenic CTSD Substrate: (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2) dissolved in DMSO

-

CTSD Inhibitor (optional, for control): Pepstatin A (1 µM final concentration)

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~460 nm

Procedure:

-

Dilute the brain tissue lysate to the desired concentration (e.g., 20-100 µg of protein per well) with the CTSD Reaction Buffer.

-

Pipette 50 µL of the diluted lysate into the wells of the 96-well plate. Include a blank well with 50 µL of reaction buffer only.

-

For inhibitor control wells, add Pepstatin A to the lysate and incubate for 10 minutes at 37°C.

-

Prepare the substrate solution by diluting the stock in the CTSD Reaction Buffer to the final working concentration (typically 10-50 µM).

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately place the plate in the fluorometric microplate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of substrate cleavage (change in fluorescence units per minute). CTSD activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Signaling Pathways and Logical Relationships

CTSD is involved in critical cellular processes such as autophagy and apoptosis, which are often dysregulated in neurodegenerative disorders.

Cathepsin D in the Autophagy-Lysosomal Pathway

The autophagy-lysosomal pathway is a major route for the degradation of aggregated proteins implicated in neurodegeneration. CTSD is a key hydrolase in this process.

Caption: Autophagy-lysosomal degradation pathway involving Cathepsin D.

Cathepsin D-Mediated Apoptotic Signaling

Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of CTSD into the cytosol, where it can trigger apoptosis.

Caption: Cathepsin D-mediated intrinsic apoptosis pathway.

Experimental Workflow for CTSD Activity Measurement

The following diagram illustrates the key steps in determining CTSD activity from brain tissue samples.

Caption: Workflow for Cathepsin D activity measurement.

Conclusion

Cathepsin D is a critical enzyme in neuronal proteostasis, and its dysregulation is clearly implicated in the pathogenesis of several major neurodegenerative disorders. The alterations in its activity and expression levels present both a challenge and an opportunity for therapeutic intervention. The methodologies outlined in this guide provide a framework for researchers to accurately quantify CTSD activity and further investigate its role in disease progression. A deeper understanding of the signaling pathways involving CTSD will be instrumental in the development of novel drug targets aimed at modulating its activity for therapeutic benefit in neurodegenerative diseases.

References

Unveiling the Spectroscopic Landscape of CatD-P1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescent properties and spectral characteristics of CatD-P1, a FRET-based fluorescent probe for the detection of Cathepsin D (CatD) activity. Designed for researchers, scientists, and professionals in drug development, this document outlines the core photophysical properties, experimental methodologies, and the underlying mechanism of action of this compound.

Executive Summary

This compound is a highly specific and sensitive fluorescent probe engineered for the detection of Cathepsin D, a lysosomal aspartic protease implicated in various physiological and pathological processes, including cancer progression and neurodegenerative disorders. The probe operates on the principle of Förster Resonance Energy Transfer (FRET), exhibiting a distinct "off-on" fluorescent response upon specific cleavage by Cathepsin D. This guide details the probe's spectral characteristics, including its excitation and emission spectra, and provides the experimental framework for its synthesis and application in biological systems.

Fluorescent Properties and Spectral Characteristics

The fluorescent behavior of this compound is governed by a FRET pair consisting of a BODIPY fluorophore as the donor and Methyl Red as the quencher. In its intact state, the close proximity of the quencher to the fluorophore results in efficient quenching of the BODIPY fluorescence. Upon enzymatic cleavage of the peptide linker by Cathepsin D, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission.

Quantitative Spectral Data

The key spectral properties of the BODIPY fluorophore incorporated in the this compound probe are summarized in the table below.

| Property | Value |

| Excitation Wavelength (λex) | 503 nm |

| Emission Wavelength (λem) | 516 nm |

| Fluorophore | BODIPY |

| Quencher | Methyl Red |

Note: This data is based on the spectral characteristics of the BODIPY fluorophore used in the CatD-P series of probes as described in the cited literature. Specific quantum yield and extinction coefficient values for the fully assembled this compound probe were not available in the public domain at the time of this guide's compilation.

Mechanism of Action: A FRET-Based Approach

The functionality of this compound is based on the specific recognition and cleavage of its peptide backbone by Cathepsin D. The probe is designed with a peptide sequence that is a known substrate for Cathepsin D, flanked by the BODIPY donor and the Methyl Red acceptor.

Experimental Protocols

The successful application of this compound relies on precise experimental procedures for its synthesis, characterization, and use in biological assays. The following sections provide an overview of the key methodologies.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving both solid-phase and solution-phase chemistries[1].

Detailed Steps:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is synthesized on a solid support resin using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed.

-

Fluorophore Conjugation: The BODIPY fluorophore, activated as an N-hydroxysuccinimide (NHS) ester, is conjugated to the N-terminus of the purified peptide in solution.

-

Purification: The final probe is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the this compound probe are confirmed by methods such as mass spectrometry.

In Vitro Fluorescence Assay

To characterize the activation of this compound by Cathepsin D, a fluorometric assay is performed.

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the appropriate assay buffer. Prepare a stock solution of purified Cathepsin D.

-

Assay Setup: In a 96-well plate, add the assay buffer and the this compound probe to each well.

-

Enzyme Addition: Initiate the reaction by adding Cathepsin D to the wells. Include control wells without the enzyme.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths set to 503 nm and 516 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity versus time to determine the rate of probe cleavage.

Signaling Pathway Context: Cathepsin D in Cellular Function

Cathepsin D is primarily located in lysosomes and plays a crucial role in protein degradation. However, its dysregulation and secretion from cells are associated with several pathologies. The this compound probe can be utilized to investigate the activity of Cathepsin D in these contexts.

Conclusion

This compound represents a valuable tool for the sensitive and specific detection of Cathepsin D activity. Its robust "off-on" fluorescent signal and well-defined spectral properties make it suitable for a range of applications, from in vitro enzyme kinetics to cellular imaging. The methodologies and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their investigations into the roles of Cathepsin D in health and disease.

References

The Design, Synthesis, and Application of FRET-based Protease Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) has emerged as a powerful and indispensable tool in biochemical and cellular research, providing a sensitive and quantitative method for monitoring molecular interactions in real-time.[1] This is particularly true in the study of proteases, a class of enzymes that play critical roles in a vast array of physiological and pathological processes. FRET-based protease probes offer a dynamic and non-invasive way to measure protease activity, making them invaluable for basic research, disease diagnostics, and high-throughput screening in drug discovery.[2][3]

This in-depth technical guide provides a comprehensive overview of the core principles, design considerations, synthesis, and application of FRET-based protease probes. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key concepts and workflows.

Core Principles of FRET-Based Protease Probes

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor.[4] When the donor fluorophore is excited by a light source, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[4] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

In the context of protease probes, a specific peptide sequence recognized by the target protease is synthesized to act as a linker between a FRET donor and acceptor pair. In the intact probe, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon cleavage of the peptide linker by the protease, the donor and acceptor are separated, leading to a disruption of FRET. This change in the FRET signal, which can be a decrease in acceptor emission and/or an increase in donor emission, is directly proportional to the protease activity and can be monitored in real-time.

Design and Synthesis of FRET-Based Protease Probes

The design of an effective FRET-based protease probe requires careful consideration of several factors, including the choice of the FRET pair, the design of the protease-specific peptide substrate, and the method of synthesis.

Selection of FRET Pairs

The selection of the donor and acceptor fluorophores is critical for the sensitivity and dynamic range of the FRET probe. Key considerations include:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap significantly with the absorption spectrum of the acceptor fluorophore.

-

Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ value for a given FRET pair should be comparable to the expected distance between the donor and acceptor in the intact probe.

-

Quantum Yield and Extinction Coefficient: High quantum yields for the donor and high extinction coefficients for both donor and acceptor contribute to a brighter signal and better signal-to-noise ratio.

-

Photostability: Fluorophores should be resistant to photobleaching, especially for experiments requiring long-term imaging.

-

Solubility and Biocompatibility: The chosen fluorophores should not adversely affect the solubility of the peptide probe or be toxic to biological systems in cell-based or in vivo applications.

Table 1: Common FRET Pairs for Protease Probes

| Donor | Acceptor/Quencher | Förster Radius (R₀) (Å) | Excitation (nm) | Emission (nm) | Notes |

| EDANS | DABCYL | 33 | ~340 | ~490 | Classic FRET pair, DABCYL is a non-fluorescent quencher. |

| Fluorescein (FITC) | Tetramethylrhodamine (TRITC) | 55 | ~490 | ~520 (Donor), ~575 (Acceptor) | Common pair for ratiometric measurements. |

| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~50 | ~430 | ~475 (Donor), ~525 (Acceptor) | Genetically encodable for intracellular studies. |

| mTurquoise | mVenus | - | ~434 | ~474 (Donor), ~528 (Acceptor) | Improved genetically encoded pair with better photostability. |

| 5-FAM | QXL® 520 | - | ~490 | ~520 | 5-FAM is a fluorescein derivative, QXL® 520 is a dark quencher. |

| CyPet | YPet | - | ~414 | ~475 (Donor), ~530 (Acceptor) | Engineered fluorescent proteins with improved FRET efficiency. |

Peptide Substrate Design

The peptide linker connecting the FRET pair must be a specific substrate for the target protease. The sequence is typically derived from known physiological substrates of the protease. The length and composition of the peptide can influence both the cleavage efficiency and the FRET efficiency in the intact probe.

Synthesis of FRET Probes

The most common method for synthesizing peptide-based FRET probes is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The fluorophores can be incorporated at the N-terminus and C-terminus of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a FRET Probe

This protocol provides a general guideline for the manual synthesis of a FRET probe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Donor fluorophore with a reactive group (e.g., NHS ester)

-

Acceptor fluorophore with a reactive group (e.g., maleimide for a C-terminal cysteine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH for C-terminal labeling) in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

N-terminal Donor Labeling:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.

-

Dissolve the donor fluorophore (e.g., NHS-ester of the donor) in DMF with DIPEA.

-

Add the solution to the resin and react overnight in the dark.

-

Wash the resin thoroughly with DMF and DCM.

-

-

C-terminal Acceptor Labeling (on-resin):

-

If using a C-terminal cysteine, deprotect the side chain (e.g., remove the Trt group with a mild acid treatment).

-

Dissolve the acceptor fluorophore (e.g., maleimide derivative) in a suitable solvent.

-

Add the solution to the resin and react for several hours.

-

Wash the resin thoroughly.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Purify the peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Protease Activity Assay

This protocol describes a general procedure for measuring protease activity using a synthesized FRET probe in a microplate format.

Materials:

-

Purified FRET probe

-

Purified protease

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate

-

Fluorescence microplate reader with appropriate filters for the FRET pair

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET probe in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the protease in an appropriate buffer.

-

Prepare the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the FRET probe to each well to a final concentration typically in the low micromolar range.

-

Include negative controls (no enzyme) and positive controls (if available).

-

-

Initiate the Reaction: Add the protease to the appropriate wells to initiate the cleavage reaction. The final enzyme concentration should be in the nanomolar range, but may need to be optimized.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements.

-

Set the excitation wavelength for the donor fluorophore.

-

Measure the emission intensity of both the donor and acceptor fluorophores over time.

-

-

Data Analysis:

-

For ratiometric FRET, calculate the ratio of acceptor emission to donor emission at each time point.

-

Plot the FRET ratio (or the change in donor/acceptor fluorescence) against time.

-

The initial rate of the reaction is determined from the linear portion of the curve.

-

Protocol 3: Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a protease using a FRET probe.

Procedure:

-

Substrate Titration: Set up a series of reactions as described in Protocol 2, but vary the concentration of the FRET probe over a wide range (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known). Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.

-

Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence change over time.

-

Data Analysis:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])

-

From the fit, determine the values for Vmax and Km.

-

-

Calculate kcat: Calculate the catalytic rate constant (kcat) using the following equation: kcat = Vmax / [E] where [E] is the total enzyme concentration used in the assay.

-

Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme for the FRET probe is given by the ratio kcat/Km.

Data Presentation

Quantitative data from FRET-based protease probe experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Kinetic Parameters of a FRET Probe for a Specific Protease

| FRET Probe | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| DABCYL-GABA-PLG-L-EDANS | MMP-9 | 15.2 ± 1.2 | 0.85 ± 0.03 | 5.6 x 10⁴ | Example Data |

| Abz-KLRSSKQ-EDDnp | Cathepsin D | 4.5 ± 0.5 | 0.042 ± 0.002 | 9.3 x 10³ | Example Data |

| CyPet-(pre-SUMO1)-YPet | SENP1 | 1.25 ± 0.21 | 55.1 ± 3.2 | 4.41 x 10⁷ |

Table 3: Signal-to-Background Ratios for Different FRET Probes

| FRET Probe | Target Protease | Signal-to-Background Ratio | Fold Change | Reference |

| 5-FAM/QXL® 520 peptide | Cathepsin B | 25 | ~20 | |

| ECFP-DEVD-YFP | Caspase-3 | 5-10 | ~8 | Example Data |

| QD-mCherry | Caspase-3 | >30 | >25 |

Visualization of Workflows and Concepts

Diagrams created using the DOT language can effectively illustrate the experimental workflows and underlying principles of FRET-based protease assays.

Caption: Principle of a FRET-based protease probe.

Caption: Workflow for the synthesis and purification of a FRET probe.

Caption: Workflow for determining protease kinetic parameters.

Troubleshooting

Table 4: Troubleshooting Common Issues in FRET-Based Protease Assays

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no FRET signal change | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Probe is not a substrate for the enzyme- FRET pair distance is too large in the intact probe | - Verify enzyme activity with a known substrate.- Optimize assay buffer conditions.- Redesign the peptide substrate sequence.- Shorten the peptide linker or choose a FRET pair with a larger R₀. |

| High background fluorescence | - Autofluorescence of compounds or buffer components- Impure FRET probe- Light scattering | - Run controls without enzyme to measure background.- Re-purify the FRET probe.- Use a plate reader with top-reading optics. |

| Signal decreases in negative control | - Photobleaching of the fluorophores- Instability of the FRET probe (self-cleavage) | - Reduce excitation light intensity or exposure time.- Synthesize a more stable probe; check for light sensitivity. |

| Non-linear reaction progress curves | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or higher substrate concentration.- Analyze only the initial linear phase of the reaction.- Assess enzyme stability in the assay buffer over time. |

Conclusion

FRET-based protease probes are a versatile and powerful technology for the quantitative analysis of enzyme activity. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput formats make them indispensable tools in modern biological research and drug development. By carefully considering the design principles, employing robust synthesis and purification protocols, and following standardized assay procedures, researchers can harness the full potential of these probes to unravel the complex roles of proteases in health and disease. This guide provides a foundational framework to aid in the successful implementation of FRET-based protease assays, from the initial design concept to the final data analysis and interpretation.

References

The Processing of Pro-Cathepsin D: A Technical Guide to Maturation and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin D is a ubiquitously expressed lysosomal aspartic protease critical for cellular homeostasis.[1][2] Its primary functions include the metabolic degradation of intracellular proteins, the activation of growth factors and hormones, and the regulation of apoptosis.[2][3] Like many proteases, Cathepsin D is synthesized as an inactive zymogen, pro-cathepsin D, to prevent unwanted proteolytic activity in the cell. The precise, multi-step processing of this precursor into its mature, enzymatically active form is a tightly regulated process essential for its function. Dysregulation in the transport, maturation, or activity of Cathepsin D has been implicated in numerous pathologies, including neurodegenerative disorders, such as neuronal ceroid lipofuscinosis, and cancer.[1] This guide provides an in-depth overview of the precursor processing of pro-cathepsin D, detailing the molecular transformations, subcellular locations, and key enzymatic players involved.

I. Biosynthesis and Trafficking of Pro-Cathepsin D

The journey of Cathepsin D begins in the rough endoplasmic reticulum (ER).

-

Synthesis and Initial Modification : Cathepsin D is synthesized as pre-pro-cathepsin D. A signal peptide at the N-terminus directs the nascent polypeptide into the ER lumen. Here, the signal peptide is co-translationally cleaved, and the protein undergoes N-linked glycosylation at two conserved asparagine residues, resulting in the ~52 kDa inactive precursor, pro-cathepsin D (pCD).

-

Targeting to the Endolysosomal System : From the ER, pro-cathepsin D is transported to the Golgi apparatus. For delivery to the lysosomes, the N-linked oligosaccharides are modified with mannose-6-phosphate (M6P) residues. These M6P tags are recognized by M6P receptors in the trans-Golgi network, which mediate the transport of pro-cathepsin D to the acidic environment of the endosomes and lysosomes. An M6P-independent pathway, possibly involving the low-density lipoprotein receptor-related protein 1 (LRP1), also exists for lysosomal targeting.

II. Proteolytic Maturation Cascade

Upon arrival in the acidic compartments of the late endosomes and lysosomes, pro-cathepsin D undergoes a series of proteolytic cleavages to become a fully active enzyme.

Step 1: Generation of the Active Intermediate

The first major activation event is the removal of the N-terminal 44-amino acid propeptide. This cleavage occurs in the acidic milieu of the late endosomes and lysosomes, converting the ~52 kDa pro-enzyme into a ~48 kDa single-chain, enzymatically active intermediate. While initial hypotheses suggested an autocatalytic mechanism, subsequent research has demonstrated that this processing step is independent of Cathepsin D's own catalytic function. Instead, it is mediated by other proteases, with evidence pointing towards the involvement of cysteine proteases.

Step 2: Formation of the Mature Two-Chain Enzyme

In the dense lysosomes, the ~48 kDa intermediate undergoes further processing to form the mature, two-chain enzyme. This final maturation step is accomplished by the action of cysteine proteases, specifically Cathepsin B and Cathepsin L. This cleavage generates a heavy chain of ~34 kDa and a light chain of ~14 kDa, which remain linked by non-covalent interactions.

III. Quantitative Data Summary

The various forms of Cathepsin D can be distinguished by their molecular weights, which reflect the sequential proteolytic processing events.

| Form | Other Names | Molecular Weight (kDa) | Key Features |

| Pre-pro-cathepsin D | - | ~43 kDa (protein only) | Contains N-terminal signal peptide; inactive; transient form in the ER. |

| Pro-cathepsin D | pCD, Zymogen | ~52 kDa | Glycosylated; signal peptide removed; inactive propeptide blocks the active site. |

| Intermediate Cathepsin D | - | ~48 kDa | Propeptide removed; single-chain; enzymatically active. |

| Mature Cathepsin D | - | ~34 kDa (heavy chain) + ~14 kDa (light chain) | Two-chain form; fully active; found in mature lysosomes. |

IV. Visualizing the Pathway and Experimental Workflow

Pro-Cathepsin D Processing Pathway

Experimental Workflow: Pulse-Chase Analysis

V. Experimental Protocols

Pulse-Chase Analysis for Monitoring Cathepsin D Processing

This method is a highly sensitive and quantitative approach to monitor the dynamics of Cathepsin D synthesis, post-translational processing, and trafficking.

Objective: To track the conversion of newly synthesized pro-cathepsin D to its intermediate and mature forms over time.